Introduction: A Strategic Building Block in Medicinal Chemistry
Introduction: A Strategic Building Block in Medicinal Chemistry
An In-depth Technical Guide to 2'-Fluoro-3'-(trifluoromethyl)propiophenone: Properties, Synthesis, and Applications in Drug Discovery
2'-Fluoro-3'-(trifluoromethyl)propiophenone is a halogenated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. Its strategic importance lies in the unique combination of a fluorine atom and a trifluoromethyl (CF₃) group on the phenyl ring. This substitution pattern makes it a valuable synthetic intermediate for creating complex molecules with enhanced pharmacological properties. The trifluoromethyl group is a well-established bioisostere for various functionalities and is known to improve critical drug-like characteristics such as metabolic stability and membrane permeability.[1][2] The additional fluorine atom further modulates the electronic and steric properties, offering a nuanced tool for fine-tuning molecular interactions with biological targets.[3] This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the rationale behind its use for professionals in drug development and chemical research.
Physicochemical and Structural Properties
The core structure consists of a propiophenone skeleton, featuring a phenyl ring attached to a propan-1-one group. The phenyl ring is substituted at the 2-position with a fluorine atom and at the 3-position with a trifluoromethyl group.
| Property | Value | Source |
| IUPAC Name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-one | N/A |
| CAS Number | 207986-23-0 | [4][5] |
| Molecular Formula | C₁₀H₈F₄O | N/A |
| Molecular Weight | 220.17 g/mol | [4] |
| Appearance | Liquid | [6] |
Spectroscopic Profile: An Analytical Perspective
While specific spectra for this compound are not publicly cataloged, a predictive analysis based on its structure provides insight into its expected analytical signature.
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¹H NMR (Proton NMR): The spectrum would feature signals for the aromatic protons, which would be complex due to splitting from each other and the ¹⁹F atom. The ethyl group would present as a quartet for the methylene (-CH₂-) protons adjacent to the carbonyl group and a triplet for the terminal methyl (-CH₃) protons, consistent with the ethyl ketone moiety seen in propiophenone.[7]
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¹³C NMR (Carbon NMR): The spectrum would show distinct signals for the ten carbon atoms, including the carbonyl carbon (typically δ > 190 ppm), the aromatic carbons (whose shifts are influenced by the F and CF₃ substituents), and the aliphatic carbons of the ethyl group. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR (Fluorine NMR): This would be the most definitive technique, showing two distinct signals: one for the single fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band around 1680-1700 cm⁻¹, indicative of the aromatic ketone C=O stretch. Strong C-F stretching bands would also be prominent, typically in the 1100-1350 cm⁻¹ region, corresponding to the Ar-F and CF₃ groups.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 220.17. Common fragmentation patterns would include the loss of the ethyl group (M-29) and cleavage at the carbonyl group, yielding characteristic fragments.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A robust and industrially scalable method for preparing 2'-Fluoro-3'-(trifluoromethyl)propiophenone is the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthesis workflow for 2'-Fluoro-3'-(trifluoromethyl)propiophenone.
Step-by-Step Experimental Protocol (Illustrative)
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Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (connected to a gas scrubber) is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent (e.g., dichloromethane). The suspension is cooled to 0°C in an ice bath.
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Acylium Ion Formation: Propionyl chloride (1.0 eq.) is added dropwise to the stirred suspension, allowing the formation of the electrophilic acylium ion complex.
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Electrophilic Attack: 1-Fluoro-2-(trifluoromethyl)benzene (1.0 eq.) is added dropwise via the dropping funnel, maintaining the temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or GC).
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Quenching and Workup: The reaction is carefully quenched by pouring it over crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final product.
Chemical Reactivity
The reactivity of 2'-Fluoro-3'-(trifluoromethyl)propiophenone is governed by its functional groups:
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Ketone Carbonyl Group: It can undergo nucleophilic addition reactions, be reduced to a secondary alcohol (using agents like NaBH₄), or serve as a handle for further elaboration in multi-step syntheses.
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Aromatic Ring: The ring is deactivated towards further electrophilic substitution due to the strong electron-withdrawing effects of both the trifluoromethyl and acyl groups.
Significance in Medicinal Chemistry and Drug Development
The incorporation of fluorine and trifluoromethyl groups into drug candidates is a cornerstone of modern medicinal chemistry.[3] These groups are not mere placeholders but are strategically employed to modulate a molecule's entire pharmacological profile.
Caption: Influence of fluorinated groups on drug properties.
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Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic, which can significantly increase a molecule's ability to cross biological membranes, including the blood-brain barrier.[2] This is critical for drugs targeting the central nervous system.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond, or introducing a CF₃ group, can block enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life and reducing the required dosage.[2]
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Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing pKa and creating favorable electrostatic or hydrogen bonding interactions with target proteins.[3] This can lead to higher binding affinity and improved selectivity.
-
Conformational Control: The steric bulk of the CF₃ group can lock the molecule into a specific conformation that is optimal for binding to its target receptor.
Because of these benefits, 2'-Fluoro-3'-(trifluoromethyl)propiophenone is a key intermediate in synthesizing a wide range of potential therapeutics, from CNS agents to anti-inflammatory drugs.[8]
Safety, Handling, and Storage
As a chemical intermediate, proper handling of 2'-Fluoro-3'-(trifluoromethyl)propiophenone is essential to ensure laboratory safety. The following guidelines are based on available safety data sheets.[5]
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[5] Do not ingest or inhale.[5] Wash hands thoroughly after handling. |
| Storage | Keep the container tightly closed.[5] Store in a cool, dry, and well-ventilated place away from incompatible materials. |
| First Aid (Exposure) | |
| Skin Contact | Immediately wash off with plenty of soap and water. Seek medical attention if irritation persists.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical advice. |
References
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Chemical Properties of 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- (CAS 21906-39-8) . NIST. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. Available at: [Link]
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2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 . PubChem. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PMC - PubMed Central. Available at: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. Available at: [Link]
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3'-(Trifluoromethyl)propiophenone . goods5.com. Available at: [Link]
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The Trifluoromethyl Advantage: Enhancing Molecular Properties with CF₃ Groups . ningboinno.com. Available at: [Link]
- US6420608B1 - Process for the preparation of trifluoromethyl acetophenone. Google Patents.
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